molecular formula C18H35LiO2 B1674884 Lithium stearate CAS No. 4485-12-5

Lithium stearate

Cat. No. B1674884
CAS RN: 4485-12-5
M. Wt: 290.4 g/mol
InChI Key: HGPXWXLYXNVULB-UHFFFAOYSA-M
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Patent
US04235794

Procedure details

A suspension prepared from 55.0 g of granulated stearic acid (An 198, titer 66° C., particle size 100-300μ) and 8.1 g lithium hydroxide monohydrate in 550 ml of water is heated to 80° C. within 10-15 minutes. The remaining free fatty acid at this point is only 12.1%. Stirring is continued at 80° C. for the duration of one more hour and the resultant hollow granulate, which now contains only 0.4% free fatty acid, is filtered and dried.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].O.[OH-].[Li+:23]>O>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Li+:23] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Three
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
titer 66° C.
CUSTOM
Type
CUSTOM
Details
is continued at 80° C. for the duration of one more hour
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.